N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N,N-Diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a chemical compound with the molecular formula C11H14N2O3S2 and a molecular weight of 286.37 g/mol. This compound belongs to the class of benzoxazoles, which are characterized by a fused benzene and oxazole ring structure. Benzoxazoles and their derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group (-SH) can be introduced through nucleophilic substitution reactions using appropriate sulfur-containing reagents.
Esterification and Sulfonation: The esterification of the benzoxazole core followed by sulfonation introduces the sulfonamide group (-SO2NH2).
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. The choice of solvents and reagents is also crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the sulfanyl group to sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N-Diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can be compared with other similar compounds such as:
Benzoxazole: A simpler benzoxazole without substituents.
2-Sulfanylbenzoxazole: A benzoxazole with a sulfanyl group but without the diethylamino and sulfonamide groups.
1,3-Benzoxazole-5-sulfonamide: A benzoxazole with a sulfonamide group but without the diethylamino and sulfanyl groups.
Uniqueness: The presence of both the sulfanyl and sulfonamide groups in this compound makes it unique compared to other benzoxazoles
Properties
IUPAC Name |
N,N-diethyl-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c1-3-13(4-2)18(14,15)8-5-6-10-9(7-8)12-11(17)16-10/h5-7H,3-4H2,1-2H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAIEOGUVZGPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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